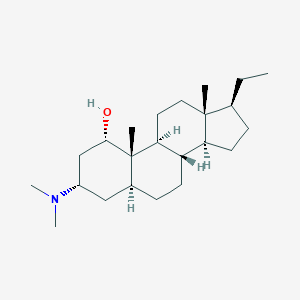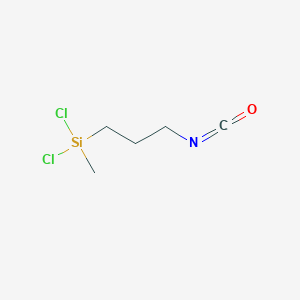
1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxide, also known as dimethyldioxirane, is a powerful oxidizing agent that has found various applications in scientific research. It is a highly reactive molecule that can selectively oxidize a wide range of organic compounds, making it a valuable tool for synthetic chemists and biochemists alike.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane involves the transfer of an oxygen atom to the substrate molecule. This can occur via a number of different pathways, depending on the nature of the substrate and the reaction conditions. In general, the reaction proceeds via a radical intermediate, which can undergo further reactions to form a variety of different products.
Biochemical and Physiological Effects:
Dimethyldioxirane is a highly reactive molecule that can cause damage to biological molecules such as proteins and nucleic acids. As such, it must be used with caution in biochemistry experiments. However, it has also been shown to have potential therapeutic applications, particularly in the treatment of cancer. This is due to its ability to selectively oxidize cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane is its selectivity for certain types of organic compounds. This makes it a valuable tool for synthetic chemists and biochemists alike. However, it is also a highly reactive molecule that can be dangerous to handle, and must be used with caution in the laboratory. Additionally, it is not suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are many potential future directions for research involving 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane. One area of interest is the development of new synthetic methods using this molecule, particularly for the synthesis of complex organic molecules. Another area of interest is the development of new therapeutic applications for 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, particularly in the treatment of cancer. Finally, there is also potential for research into the mechanism of action of 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane, and how it can be further optimized for specific applications.
Métodos De Síntesis
Dimethyldioxirane is typically synthesized by reacting acetone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds via the formation of an acetone peroxide intermediate, which then decomposes to form 1,3,2-Dioxathiolane, 4,4,5,5-tetramethyl-, 2-oxideirane and water. The reaction is highly exothermic and must be carefully controlled to prevent thermal runaway.
Aplicaciones Científicas De Investigación
Dimethyldioxirane has found various applications in scientific research, particularly in the fields of synthetic chemistry and biochemistry. It can be used to selectively oxidize a wide range of organic compounds, including alcohols, alkenes, and aromatics. This makes it a valuable tool for the synthesis of complex organic molecules, as well as for the modification of biomolecules such as proteins and nucleic acids.
Propiedades
Número CAS |
19424-26-1 |
|---|---|
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 |
Clave InChI |
SVOJBLJQIJSBJC-UHFFFAOYSA-N |
SMILES |
CC1(C(OS(=O)O1)(C)C)C |
SMILES canónico |
CC1(C(OS(=O)O1)(C)C)C |
Sinónimos |
4,4,5,5-Tetramethyl-1,3,2-dioxathiolane 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



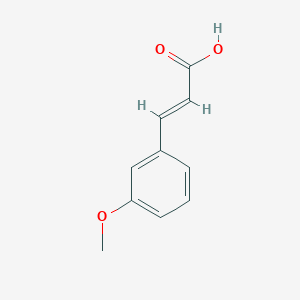

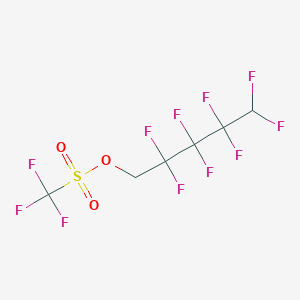
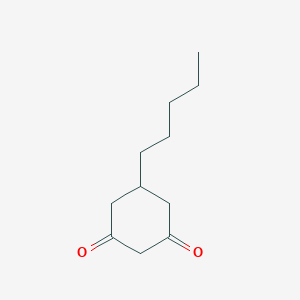
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
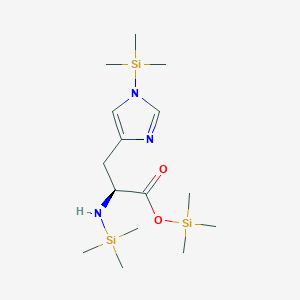
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
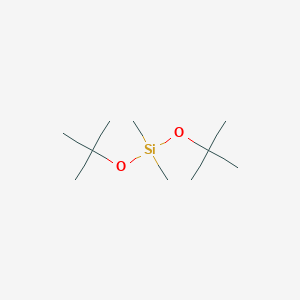
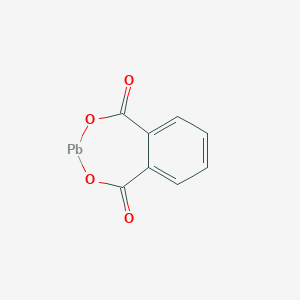

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

